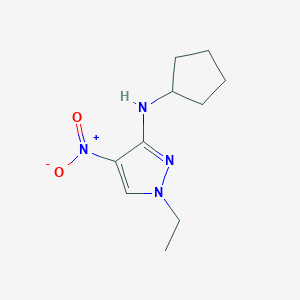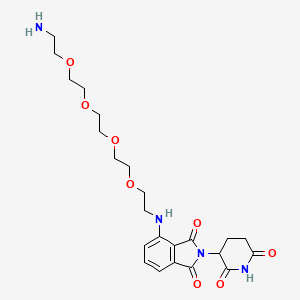![molecular formula C16H18ClNO2 B2882856 2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol CAS No. 1232780-48-1](/img/structure/B2882856.png)
2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C16H18ClNO2 and a molecular weight of 291.77 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular weight (291.77) and molecular formula (C16H18ClNO2) . More detailed properties like melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
This compound and its derivatives have been extensively studied for their synthesis methods and applications in material science. For instance, the synthesis process often involves the high-pressure hydrolysis and reduction reaction from specific nitrobenzene derivatives, resulting in high yields and products characterized by elemental analyses and spectroscopic methods, highlighting its potential in creating environmentally friendly processes (Wen Zi-qiang, 2007). Additionally, derivatives of this compound have been examined for their role in the synthesis of dinuclear entities and their EPR spectra, demonstrating its versatility in forming complex molecular structures with potential applications in magnetic materials and catalysis (Amrita Mondal et al., 2005).
Biological Studies
Although the requirements specify the exclusion of drug use, dosage, and side effects, the compound's derivatives have been investigated for their potential biological activities. For instance, studies have focused on the synthesis and activity of substituted benzamides derived from similar compounds, revealing their plant growth-regulating properties. These findings suggest applications in agriculture, specifically in enhancing plant growth and productivity (J. Hatim & V. Joshi, 2004).
Antimicrobial and Antifungal Applications
Research has also delved into the antimicrobial and antifungal activities of compounds structurally related to 2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol. For example, N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl moieties have been synthesized and demonstrated significant activity against various pathogens, indicating potential applications in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).
Spectroscopic and Structural Analysis
Further studies have focused on the spectroscopic and structural analysis of related compounds, providing valuable insights into their chemical behavior and properties. Such research is foundational for the development of new materials and chemicals with tailored functionalities (H. Unver et al., 2009).
Safety and Hazards
Wirkmechanismus
Mode of Action
Based on its structure, it can be inferred that the compound might undergo nucleophilic substitution reactions at the benzylic position . The chlorine atom in the 3-chlorobenzyl group could potentially act as a leaving group, allowing the compound to participate in various biochemical reactions.
Eigenschaften
IUPAC Name |
2-[[(3-chlorophenyl)methylamino]methyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-2-20-15-8-4-6-13(16(15)19)11-18-10-12-5-3-7-14(17)9-12/h3-9,18-19H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEWHVPDVDZUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzofuran-2-carboxamide](/img/structure/B2882776.png)
![2-{4-[(2,5-difluorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2882777.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882781.png)

![2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone](/img/structure/B2882785.png)
![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2882786.png)


![N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2882791.png)

![Ethyl ({4-amino-5-[(butylamino)carbonyl]-1,3-thiazol-2-yl}thio)acetate](/img/structure/B2882794.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)sulfonyl]pyrimidin-4-amine](/img/structure/B2882795.png)
![N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2882796.png)